molecular formula C19H22FN5O2 B2692569 N1-(4-fluorobenzyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1396713-31-7

N1-(4-fluorobenzyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide

カタログ番号: B2692569
CAS番号: 1396713-31-7
分子量: 371.416
InChIキー: OKOSMNUNVFWYOP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(4-fluorobenzyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide is a synthetic small molecule belonging to a class of oxalamide derivatives investigated for their potential in biomedical research. This compound is characterized by a central oxalamide core, a 4-fluorobenzyl group, and a piperidine moiety substituted with a pyrazine ring. The structural motif of the N1-(4-fluorobenzyl)oxalamide is found in compounds studied for various biological activities. For instance, structurally related oxalamide compounds have been explored as inhibitors of bacterial methionine aminopeptidase (MetAP), a metalloenzyme essential for bacterial survival, making it a target of interest for antibacterial research . The piperidin-4-yl group linked to a nitrogen-containing heterocycle like pyrazine is a common pharmacophore in medicinal chemistry, often associated with neurological targets, as seen in compounds developed as muscarinic receptor antagonists . The presence of the pyrazine ring, a key feature in various bioactive compounds, further enhances the molecular complexity and potential for target engagement . This combination of features makes N1-(4-fluorobenzyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide a valuable chemical tool for researchers in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and in vitro pharmacological assay development. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

特性

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O2/c20-16-3-1-14(2-4-16)11-23-18(26)19(27)24-12-15-5-9-25(10-6-15)17-13-21-7-8-22-17/h1-4,7-8,13,15H,5-6,9-12H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOSMNUNVFWYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps. One common route includes the following steps:

    Formation of the pyrazinyl-piperidinyl intermediate: This step involves the reaction of pyrazine with piperidine under controlled conditions to form the pyrazinyl-piperidinyl intermediate.

    Introduction of the fluorobenzyl group: The intermediate is then reacted with 4-fluorobenzyl chloride in the presence of a base to introduce the fluorobenzyl group.

    Formation of the oxalamide linkage: Finally, the compound is reacted with oxalyl chloride to form the oxalamide linkage, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.

化学反応の分析

Types of Reactions

N1-(4-fluorobenzyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzyl and pyrazinyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

N1-(4-fluorobenzyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of N1-(4-fluorobenzyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.

類似化合物との比較

Structural Features and Modifications

Key structural differences between the target compound and analogs include:

  • N1 Substituents :
    • 4-Fluorobenzyl (target): Fluorine’s electronegativity may improve lipophilicity and resistance to oxidative metabolism compared to 4-chlorophenyl () or 2,4-dimethoxybenzyl (-7).
    • 4-Chlorophenyl (): Chlorine’s larger size and lower electronegativity may reduce cell permeability compared to fluorine.
    • Methoxybenzyl (-7): Methoxy groups enhance solubility but may reduce metabolic stability.
  • Pyridin-2-yl-ethyl (-7): Pyridine’s nitrogen atoms facilitate coordination with metal ions or receptors, common in flavoring agents.

Metabolic and Toxicological Profiles

  • Metabolism :

    • Oxalamides with methoxybenzyl groups () undergo hydrolysis and hepatic glucuronidation, yielding low-toxicity metabolites .
    • Fluorine in the target compound may slow oxidative metabolism, increasing half-life but requiring toxicity studies.
  • Toxicity :

    • Methoxybenzyl analogs exhibit margins of safety >500 million in exposure assessments .
    • Chlorophenyl derivatives () lack toxicity data but are optimized for antiviral potency over safety.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name N1 Substituent N2 Substituent Molecular Weight (g/mol) Key Applications
Target Compound 4-Fluorobenzyl (1-(Pyrazin-2-yl)piperidin-4-yl)methyl ~423 (estimated) Hypothetical antiviral
N1-(4-Chlorophenyl)-N2-(thiazol-2-yl-pyrrolidinyl)oxalamide 4-Chlorophenyl Thiazol-2-yl-pyrrolidinyl 409–437 HIV entry inhibition
N1-(2,4-Dimethoxybenzyl)-N2-(pyridin-2-yl-ethyl)oxalamide 2,4-Dimethoxybenzyl Pyridin-2-yl-ethyl ~430 Umami flavoring

Research Implications and Gaps

  • Testing against HIV gp120 or other viral targets is warranted, guided by analogs in .
  • Flavoring applications require evaluation of TAS1R1/TAS1R3 activation and comparison with S336 ().
  • Toxicity studies (e.g., subchronic rodent assays) are critical to assess fluorine’s impact on safety margins.

生物活性

N1-(4-fluorobenzyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Compound Overview

  • IUPAC Name : N1-(4-fluorobenzyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide
  • CAS Number : 1396713-31-7
  • Molecular Formula : C19H22FN5O2
  • Molecular Weight : 371.4 g/mol

Biological Activity

The biological activity of N1-(4-fluorobenzyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide primarily revolves around its interactions with various biological targets, including enzymes and receptors involved in neurological and oncological pathways.

1. Enzyme Inhibition

Research indicates that compounds with similar structural motifs often exhibit significant enzyme inhibitory activity. For instance, the oxalamide moiety is known to interact with acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. In studies involving related piperidine derivatives, notable inhibition of AChE was observed, suggesting that N1-(4-fluorobenzyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide may possess similar inhibitory properties .

2. Antibacterial Activity

Compounds containing piperidine and oxalamide groups have been evaluated for their antibacterial properties. In vitro studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Staphylococcus aureus. The presence of the pyrazine ring may enhance the compound's interaction with bacterial targets, contributing to its antibacterial efficacy .

The mechanism by which N1-(4-fluorobenzyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide exerts its effects likely involves:

  • Receptor Binding : The piperidine and pyrazine moieties may facilitate binding to specific receptors in the central nervous system, potentially influencing neurotransmitter release and uptake.
  • Enzyme Interaction : The compound may inhibit enzymes like AChE, leading to increased levels of acetylcholine in synaptic clefts, which can enhance cholinergic signaling.

Study 1: Enzyme Inhibition Profile

A comparative study on a series of oxalamide derivatives demonstrated that compounds similar to N1-(4-fluorobenzyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide exhibited IC50 values ranging from 0.63 µM to 2.14 µM against AChE. This suggests a promising profile for further development as a therapeutic agent targeting neurodegenerative diseases .

Study 2: Antimicrobial Efficacy

In a screening of synthesized piperidine derivatives for antibacterial activity, N1-(4-fluorobenzyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide showed effective inhibition against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionModerate AChE inhibition
AntibacterialMIC = 32 µg/mL (S. aureus)
Potential TherapeuticNeurological applications

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。